molecular formula C14H14N2OS B2412812 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one CAS No. 338414-33-8

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Cat. No. B2412812
M. Wt: 258.34
InChI Key: DCELCFQVBBHIMU-CMDGGOBGSA-N
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Description

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one, also known as DMAPT, is an organosulfur compound that has been widely studied for its potential applications in the fields of chemistry and biology. DMAPT has been used as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a drug for treating certain diseases.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one and related compounds have been utilized in the synthesis of various organic compounds. For instance, derivatives of this compound have been used in the synthesis of 1,4-dihydropyridine derivatives, showing potential applications in medicinal chemistry (Stanovnik et al., 2002).

Structural and Molecular Studies

  • The compound's structure has been analyzed, revealing insights into its molecular configuration. Research has shown that the 3-(dimethylamino)prop-2-en-1-one unit of the compound is approximately planar, suggesting potential for various chemical interactions (Xinyu You et al., 2012).

Generation of Structurally Diverse Libraries

  • This compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. Such versatility highlights its importance in the field of synthetic organic chemistry (G. Roman, 2013).

Potential in Corrosion Inhibition

  • Thiazole derivatives, including compounds related to 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one, have shown potential as corrosion inhibitors for mild steel in acidic solutions. This suggests its application in industrial chemistry and material science (M. Quraishi & H. Sharma, 2005).

Applications in Medicinal Chemistry

  • Certain thiazolidin-4-ones, structurally related to this compound, have demonstrated H1-antagonism, indicating potential use in the development of antihistaminic drugs (M. V. Diurno et al., 1992).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-16(2)9-8-12(17)13-10-15-14(18-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCELCFQVBBHIMU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

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